indeno[2,1-b]pyridin-9-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
indeno[2,1-b]pyridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDVQPDRWLRLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206672 | |
| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57955-12-1 | |
| Record name | 9H-Indeno[2,1-b]pyridin-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57955-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057955121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Indeno 2,1 B Pyridin 9 One and Its Derivatives
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. tandfonline.com These reactions are valued for their high atom economy, reduced reaction times, energy savings, and operational simplicity, often eliminating the need for costly purification of intermediates. tandfonline.com
One-Pot Condensation Approaches
One-pot condensation reactions are a cornerstone for the synthesis of complex heterocyclic systems like indenopyridinones. These methods allow for the construction of the target molecule from simple precursors in a single reaction vessel, which is both time and resource-efficient. researchgate.net
A notable example is a single-stage, four-component condensation reaction for synthesizing indeno[1,2-b]pyridine derivatives. echemcom.com This approach brings together an aldehyde, 1,3-indandione, acetophenone, and ammonium acetate, which react under reflux conditions to yield the desired product. echemcom.com The key advantages of this method include high reaction quotients and simple purification of the products by crystallization. echemcom.com
Three-component reactions are also widely employed. One such process involves the reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 1H-indene-1,3(2H)-dione to produce chromeno[2,3-b]indeno[2,1-e]pyridine derivatives. tandfonline.com This synthesis proceeds through a sequence of Aldol condensation, Michael addition, and intramolecular nucleophilic addition, followed by aromatization. tandfonline.com Another efficient one-pot method is the three-component condensation of 1,3-indandione, aromatic amines, and isatins, which yields spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione derivatives. researchgate.net
| Reaction Type | Reactants | Catalyst/Promoter | Key Features | Product Type |
|---|---|---|---|---|
| 4-Component Condensation | Aldehyde, 1,3-Indandione, Acetophenone, Ammonium Acetate | Nano CeO2/ZnO | Single-stage reaction; high efficiency. echemcom.com | Indeno[1,2-b]pyridine derivatives echemcom.com |
| 3-Component Condensation | 1,3-Indandione, Aromatic Amines, Isatins | Zn(BDC) MOF | Solvent-free conditions; catalyst reusability. tandfonline.comresearchgate.net | Spiro[diindeno-pyridine-indoline]-triones researchgate.net |
| 3-Component Condensation | 2-Amino-4H-chromen-4-ones, Aromatic Aldehydes, 1H-Indene-1,3(2H)-dione | K2CO3 | Mild conditions; successive condensation and addition reactions. tandfonline.com | Chromeno[2,3-b]indeno[2,1-e]pyridines tandfonline.com |
Cascade Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in one pot without isolating intermediates. researchgate.net This approach is highly efficient for rapidly building molecular complexity.
A convenient protocol for the synthesis of 1-tosyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]pyridine has been developed utilizing a cascade cyclization and Friedel-Crafts reaction. nih.gov This method involves the reaction of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes to produce the hydrogenated indenopyridine core in good yields. nih.gov
Another effective strategy is the cascade reaction between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-diones. researchgate.net This reaction allows for the selective synthesis of either indenodihydropyridine or fully aromatized indenopyridine compounds by simply changing the solvent and reaction temperature. researchgate.net In ethanol (B145695), the reaction yields indenodihydropyridines, while switching the solvent to 1,4-dioxane (B91453) and refluxing for a longer period produces the indenopyridine derivatives. researchgate.net This method is notable for its mild conditions and the construction of both C-C and C-N bonds in a single step. researchgate.net
Regioselective and Stereoselective Synthesis Considerations
Controlling regioselectivity (the specific orientation of reactants) and stereoselectivity (the 3D arrangement of atoms) is crucial for synthesizing specific isomers of complex molecules.
In the synthesis of functionalized indeno[1,2-b]pyridin-2-ones, a novel aza-semipinacol-type rearrangement has been observed. nih.gov This reaction, which starts from 6-benzyl-3,6-dihydropyridin-2(1H)-ones and is triggered by N-bromosuccinimide (NBS), involves the transfer of a benzyl group from one carbon position to an adjacent one. nih.gov This rearrangement leads to the formation of an all-carbon quaternary stereogenic center, a challenging structural motif to create. nih.gov The identification of intermediate compounds has helped to support the proposed reaction mechanism. nih.gov Such rearrangements are valuable as they can provide access to complex, functionalized indenopyridinones that are difficult to obtain through other synthetic routes. nih.gov
Catalytic Synthesis Protocols
Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Both heterogeneous and homogeneous (including organocatalysis) systems have been successfully applied to the synthesis of indeno[2,1-b]pyridin-9-one and its derivatives.
Heterogeneous Catalysis (e.g., Nano CeO2/ZnO, Cu/Zeolite-Y, Zn(BDC) MOF)
Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages such as easy separation from the reaction mixture and potential for recycling, contributing to more sustainable chemical processes. echemcom.com
Nano CeO2/ZnO : A combination of cerium oxide and zinc oxide nanoparticles (Nano CeO2/ZnO) has been effectively used as a heterogeneous and recyclable catalyst for the synthesis of indeno[1,2-b]pyridine derivatives. samipubco.comechemcom.com In the proposed mechanism for the four-component condensation reaction, the nanocatalyst acts as a Lewis acid, activating a carbonyl group on the aldehyde. echemcom.com This activation facilitates subsequent nucleophilic attacks and condensation steps, ultimately leading to the indenopyridine product. echemcom.com The solid nature of the catalyst allows for simple filtration to separate it from the reaction products. echemcom.com
Cu/Zeolite-Y : Copper supported on Zeolite-Y (Cu/Zeolite-Y) is another efficient heterogeneous catalyst used for synthesizing indenone-fused quinoline derivatives, which are structurally related to indenopyridines. nih.gov Zeolites are microporous crystalline aluminosilicates that provide a high surface area for dispersing the copper ions. nih.gov The Cu/Zeolite-Y catalyst offers both Lewis acid and Brønsted acid sites, which enhances the reaction selectivity. nih.gov The catalytic activity is attributed to the high dispersion of copper ions and their oxidation state within the zeolite framework. nih.gov
Zn(BDC) MOF : Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions linked by organic ligands. tandfonline.com A zinc terephthalate MOF, known as Zn(BDC) MOF, has been successfully employed as a catalyst for the one-pot, three-component synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione derivatives. researchgate.net The reaction proceeds efficiently under solvent-free conditions at 80°C. tandfonline.com The Zn(BDC) MOF is non-toxic, inexpensive, and can be reused multiple times without a significant loss of catalytic activity. researchgate.net
| Catalyst | Reactants | Reaction Conditions | Yield | Key Features |
|---|---|---|---|---|
| Nano CeO2/ZnO | Aromatic aldehydes, 1,3-indandione, acetophenone, ammonium acetate | Reflux | High | Heterogeneous, recyclable, Lewis acid catalysis. echemcom.comsamipubco.com |
| Cu/Zeolite-Y | Aromatic aldehydes, 1,3-indandione, 5,5-dimethyl-1,3-cyclohexanedione, ammonium acetate | Ethanol, Reflux | Good to Excellent | Provides both Lewis and Brønsted acid sites; high dispersion of Cu ions. nih.gov |
| Zn(BDC) MOF | Isatins, 1,3-indandione, aromatic amines | 80 °C, Solvent-free | Up to 95% | Reusable (at least six times), efficient under solvent-free conditions. tandfonline.comresearchgate.net |
Organocatalysis in Indenopyridinone Formation
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org This field has become a major pillar of asymmetric synthesis, providing environmentally friendly access to chiral compounds. mdpi.com
In the context of indenopyridine-related structures, acid catalysts like p-toluenesulfonic acid (p-TSA) have been used to promote the synthesis of novel spiro-imidazo pyridine-indene derivatives. nih.gov The reaction involves heterocyclic ketene aminals and [1,2′-biindenylidene]-1′,3,3′-trione (bindone), which is generated in situ from the self-condensation of 1,3-indandione. nih.gov The p-TSA catalyst facilitates the initial protonation of 1,3-indandione, which is a key step in the formation of the bindone intermediate and the subsequent multi-component reaction cascade. nih.gov This approach highlights how simple organic molecules can effectively catalyze complex transformations leading to diverse heterocyclic products. nih.gov
Transition-Metal-Catalyzed Annulation Reactions
Transition-metal catalysis offers powerful and efficient pathways for the construction of complex molecular architectures like this compound. Annulation reactions, in particular, allow for the rapid assembly of the fused ring system from simpler precursors. Both rhodium and palladium catalysts have shown considerable promise in synthesizing related indenone and pyridine-containing structures, and these strategies can be adapted for the synthesis of the target indenopyridinone core.
Rhodium-catalyzed C-H activation and annulation of α,β-unsaturated ketoximes with internal alkynes represents a viable strategy for constructing the pyridine (B92270) ring of the this compound system. snnu.edu.cn This redox-neutral process involves a sequence of vinylic C-H rhodation, alkyne insertion, and subsequent C-N bond formation, with the N-O bond of the oxime acting as an internal oxidant to maintain the catalytic cycle. snnu.edu.cn By employing an appropriately substituted indanone-derived α,β-unsaturated ketoxime, this methodology could provide a direct route to the this compound skeleton.
Palladium-catalyzed annulation reactions are also well-established for the synthesis of indenones and other carbocyclic systems. nih.gov A plausible approach for this compound involves the palladium-catalyzed annulation of an aryne with a substituted ortho-halostyrene derivative. nih.gov This method facilitates the formation of two new carbon-carbon bonds in a single step under relatively mild conditions and demonstrates tolerance to a variety of functional groups. nih.gov Furthermore, palladium(II)-catalyzed oxidation and cyclization of 2-(2-arylethynylphenyl)acetonitriles offers another potential route to functionalized indenones that could be adapted for the synthesis of the target compound.
The table below summarizes representative transition-metal-catalyzed annulation reactions that could be conceptually applied to the synthesis of this compound derivatives.
| Catalyst System | Reactants | Potential Product | Ref. |
| [Cp*RhCl2]2–CsOPiv | α,β-Unsaturated Ketoxime, Internal Alkyne | Highly Substituted Pyridine | snnu.edu.cn |
| Pd(dba)2, dppm, CsF | ortho-Halostyrene, Aryne Precursor | Substituted 9-Fluorenylidene | nih.gov |
| Palladium(II) | 2-(2-Arylethynylphenyl)acetonitrile, Oxidant | Functionalized Indenone |
Mechanistic Investigations of Catalytic Pathways
Understanding the mechanistic pathways of these catalytic reactions is crucial for optimizing reaction conditions and expanding their substrate scope. For the rhodium-catalyzed synthesis of pyridines, the proposed catalytic cycle commences with the C-H activation of the α,β-unsaturated oxime, facilitated by the nitrogen atom, to form a vinyl rhodium intermediate. snnu.edu.cn This is followed by the insertion of an alkyne to generate a seven-membered rhodacyclic iminium cation. Subsequent C–N reductive elimination yields the pyridine product and regenerates the active rhodium(III) catalyst. snnu.edu.cn
In palladium-catalyzed annulations involving arynes, the mechanism is believed to proceed through the oxidative addition of the ortho-halostyrene to the Pd(0) catalyst. This is followed by insertion of the aryne, which is generated in situ. Subsequent reductive elimination then furnishes the fluorenylidene product and regenerates the Pd(0) catalyst. nih.gov A comprehensive understanding of these fundamental steps, including oxidative addition, transmetalation, and reductive elimination, is essential for the rational design of more efficient palladium-based catalytic systems.
Divergent Synthetic Routes for Functionalized Indenopyridinones
Divergent synthesis provides an efficient strategy to generate a library of structurally related compounds from a common intermediate. Such approaches are particularly valuable for creating functionalized indenopyridinones with diverse substitution patterns for structure-activity relationship studies.
A notable divergent strategy for the synthesis of functionalized indeno[1,2-b]pyridin-2-ones, an isomer of the target compound, involves a benzyl group transfer. nih.govnih.govacs.org This method starts from readily accessible 6-benzyl-3,6-dihydropyridin-2(1H)-ones. nih.gov Treatment of these precursors with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) triggers a reaction cascade that includes the transfer of the benzyl group from the C6 to the C5 position of the lactam ring. nih.govnih.gov This transformation proceeds through a novel aza-semipinacol-type rearrangement, leading to the formation of either bromo-substituted indeno[1,2-b]pyridin-2-ones or 3-iodo-5-benzyl-substituted 2-pyridones, depending on the choice of halogenating agent. nih.govnih.gov The identification of intermediate compounds has provided support for the proposed reaction mechanisms. nih.gov
The aza-semipinacol-type rearrangement is a key transformation in the divergent synthesis of these functionalized indenopyridinones. nih.govnih.govacs.org This rearrangement allows for the construction of indeno[1,2-b]pyridin-2-ones containing an all-carbon quaternary stereocenter, a structural motif that can be challenging to access through other synthetic routes. acs.org The reaction is initiated by the halogenating agent (NBS or NIS) and involves the formation of an N-acyliminium ion intermediate. nih.gov The subsequent migration of the benzyl group from C6 to C5 is a crucial step in this rearrangement, ultimately leading to the cyclized indenopyridinone product after an intramolecular electrophilic substitution. nih.gov This methodology provides a powerful tool for accessing structurally complex and potentially biologically active indenopyridinone derivatives. acs.org
The following table outlines the divergent synthesis of functionalized indenopyridinones from a common precursor.
| Precursor | Reagent | Key Transformation | Product(s) | Ref. |
| 6-Benzyl-3,6-dihydropyridin-2(1H)-one | NBS | Benzyl Group Transfer, Aza-Semipinacol Rearrangement | Bromo-substituted indeno[1,2-b]pyridin-2-one | nih.govnih.gov |
| 6-Benzyl-3,6-dihydropyridin-2(1H)-one | NIS | Benzyl Group Transfer, Aza-Semipinacol Rearrangement | 3-Iodo-5-benzyl-substituted 2-pyridone | nih.govnih.gov |
Green Chemistry Approaches in Indenopyridinone Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. Key aspects include the use of safer solvents, such as water, or the elimination of solvents altogether.
While specific examples of the synthesis of this compound in aqueous media are not extensively reported, the synthesis of related nitrogen-containing heterocycles in water has been demonstrated. The development of water-soluble catalysts and the use of phase-transfer catalysis are promising avenues for adapting existing synthetic routes to aqueous conditions.
More progress has been made in the area of solvent-free synthesis. For instance, the synthesis of indolizine derivatives, which share a fused pyridine ring system with indenopyridinones, has been successfully achieved under solvent-free conditions using a CuBr catalyst. mdpi.com This approach aligns with green chemistry principles by reducing waste and enhancing reaction rates. mdpi.com Similarly, the synthesis of 5H-indeno[1,2-b]pyridine derivatives has been accomplished through a sequential multicomponent reaction in the presence of ammonium acetate and acetic acid without a solvent. nih.gov These examples highlight the potential for developing solvent-free methodologies for the synthesis of this compound.
The table below presents examples of green chemistry approaches for the synthesis of related heterocyclic compounds.
| Compound Class | Reaction Conditions | Catalyst/Reagent | Key Features | Ref. |
| Indolizines | Solvent-free, 130 °C | CuBr, (NH4)2S2O8 | High yields, high stereoselectivity | mdpi.com |
| 5H-Indeno[1,2-b]pyridines | Solvent-free | Ammonium acetate, Acetic acid | Multicomponent reaction | nih.gov |
Recyclable Catalytic Systems
The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste, minimize costs, and enhance the sustainability of chemical processes. In the synthesis of this compound and its derivatives, the focus has increasingly shifted towards heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. While direct literature on recyclable catalysts exclusively for this compound is nascent, significant progress has been made in the synthesis of the closely related indeno[1,2-b]pyridine isomers and other similar heterocyclic systems, offering valuable insights into methodologies that can be adapted for the target compound.
One of the most promising approaches involves the use of magnetic nanoparticles as catalyst supports. These materials allow for the simple and efficient recovery of the catalyst from the reaction medium using an external magnet, thereby avoiding tedious filtration or centrifugation processes.
A notable example is the application of a sulfonic acid-functionalized silica-coated magnetite nanoparticle catalyst (Fe3O4@SiO2@Pr-SO3H) in the one-pot, four-component synthesis of indeno[1,2-b]pyridine derivatives. iau.ir This heterogeneous acid catalyst has demonstrated high efficiency under solvent-free conditions. iau.ir The reaction proceeds via a condensation reaction involving 1,3-indandione, an aromatic aldehyde, an acetophenone or propiophenone derivative, and ammonium acetate. iau.ir The catalyst is easily separated from the reaction mixture by an external magnet and can be reused for several cycles with only a slight decrease in its catalytic activity. iau.ir
The reusability of the Fe3O4@SiO2@PrSO3H catalyst was investigated in the synthesis of a specific indeno[1,2-b]pyridine derivative, showcasing its potential for sustainable chemical production. The results of the recyclability study are summarized in the table below.
| Recycle Run | Yield (%) |
|---|---|
| 1 | 96 |
| 2 | 93 |
| 3 | 89 |
Another approach to recyclable catalysis involves supporting metal oxides on porous materials. For instance, copper(II) oxide supported on zeolite-Y has been effectively used as a recyclable heterogeneous catalyst for the synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives. nih.gov This catalyst, which possesses both Brønsted and Lewis acid sites, facilitates the reaction in ethanol under reflux conditions and can be recycled multiple times with a marginal decrease in product yield. nih.gov
The development of such recyclable catalytic systems holds significant promise for the environmentally benign and economically viable synthesis of this compound and its derivatives. Future research in this area is expected to focus on the adaptation of these existing methodologies for the specific synthesis of the this compound core and the development of novel, highly active, and stable recyclable catalysts tailored for this purpose.
Chemical Reactivity and Mechanistic Organic Chemistry of Indeno 2,1 B Pyridin 9 One Scaffolds
Oxidation and Reduction Pathways
The dual presence of a reducible ketone and an oxidizable nitrogen-containing aromatic system allows for selective transformations under controlled conditions.
Oxidation: The pyridine (B92270) nitrogen in the indeno[2,1-b]pyridin-9-one scaffold is susceptible to oxidation, a common reaction for tertiary nitrogen heterocycles. This transformation typically leads to the corresponding N-oxide. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in conjunction with an acid like trifluoroacetic acid are effective for this purpose. nih.govrsc.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, activating it for further functionalization. nih.govresearchgate.net For instance, the oxidation of a related 2-(ethoxycarbonyl)-5-oxo-5H-indeno[1,2-b]pyridine with m-CPBA readily affords the corresponding pyridine 1-oxide. acs.org
Furthermore, the core structure can be formed through oxidation of the corresponding 9H-indeno[2,1-b]pyridine (an azafluorene). A mild and effective method for this transformation involves treating a DMF solution of the azafluorene (B8703113) derivative with a base such as cesium carbonate (Cs₂CO₃) in the presence of air, yielding the desired azafluorenone. nih.gov
Reduction: The most prominent reduction pathway for this compound involves the carbonyl group at the C-9 position. Standard hydride reducing agents can convert the ketone into a secondary alcohol.
| Reagent | Product | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | 9H-indeno[2,1-b]pyridin-9-ol | A mild reagent, selective for the ketone over potential reduction of the pyridine ring. |
| Lithium aluminum hydride (LiAlH₄) | 9H-indeno[2,1-b]pyridin-9-ol | A stronger reducing agent, also effective for the ketone reduction. Care must be taken as it can sometimes reduce the pyridine ring under harsh conditions. |
This reduction is a key step in the synthesis of various derivatives where the hydroxyl group can be used as a handle for further chemical modifications.
Nucleophilic and Electrophilic Reactivity Studies
The electronic dichotomy of the fused ring system governs its reactivity towards nucleophiles and electrophiles.
Nucleophilic Reactivity: The pyridine ring in the this compound scaffold is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen), which can best stabilize the resulting negative charge in the intermediate. stackexchange.comquora.com Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present at these activated positions. chemistry-online.comquimicaorganica.org
The carbonyl group at C-9 is a classic electrophilic site and readily undergoes nucleophilic addition. youtube.comyoutube.com Strong nucleophiles such as organolithium or Grignard reagents can add to the carbonyl to form tertiary alcohols after workup.
Electrophilic Reactivity: Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to its electron-deficient nature and the deactivating effect of the nitrogen atom, which can be protonated or coordinate to Lewis acids under typical reaction conditions. wikipedia.org If substitution does occur, it is directed to the C-3 position. quora.com In contrast, the fused benzene (B151609) ring is more electron-rich and is the preferred site for electrophilic attack. Standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to occur on the benzene portion of the molecule. lkouniv.ac.inuci.edu The directing effects of the fused pyridine and ketone moieties would influence the specific position of substitution on the benzene ring.
Functional Group Interconversions and Derivatization Strategies
The this compound scaffold provides multiple handles for derivatization, enabling the synthesis of a diverse library of compounds.
Derivatization of the Carbonyl Group: The ketone at C-9 is a versatile functional group for derivatization.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) can convert the carbonyl group into an exocyclic double bond (a 9-methylene-9H-indeno[2,1-b]pyridine derivative). organic-chemistry.orgmasterorganicchemistry.comwikipedia.org
Aza-Wittig Reaction: Reaction with an iminophosphorane can be used to form an imine at the C-9 position. wikipedia.org
Hydrazone/Oxime Formation: Condensation with hydrazine (B178648) derivatives or hydroxylamine (B1172632) leads to the formation of the corresponding hydrazones and oximes, respectively. researchgate.net
Derivatization via N-Oxidation: As mentioned in section 3.1, N-oxidation provides a powerful strategy for functionalizing the pyridine ring. The resulting N-oxide can be treated with reagents like phosphorus oxychloride (POCl₃) to introduce a chlorine atom, typically at the C-4 position. This chloro-derivative is an excellent substrate for SNAr reactions. For example, a 4-chloro-azafluorenone has been shown to react with diethyl malonate in the presence of cesium carbonate to yield the corresponding C-4 substituted product. nih.govacs.org
Cross-Coupling Reactions: If a halogen substituent is present on either the pyridine or benzene ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction can be employed to form new carbon-carbon bonds. youtube.comyoutube.comnih.govyoutube.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups.
| Starting Material | Reagents | Product Type | Reaction Type |
| This compound | Ph₃P=CH₂ | 9-Methylene derivative | Wittig Reaction wikipedia.org |
| 4-Chloro-indeno[2,1-b]pyridin-9-one | Arylboronic acid, Pd catalyst, Base | 4-Aryl-indeno[2,1-b]pyridin-9-one | Suzuki Coupling nih.gov |
| This compound N-oxide | POCl₃ | 4-Chloro-indeno[2,1-b]pyridin-9-one | Chlorination |
Reaction Mechanisms and Intermediate Characterization
The reactions involving the this compound scaffold proceed through well-established mechanistic pathways.
Nucleophilic Aromatic Substitution (SNAr): This proceeds via a two-step addition-elimination mechanism. The first, rate-determining step is the attack of the nucleophile on the electron-deficient pyridine ring (at a carbon bearing a leaving group) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com In the case of attack at the C-2 or C-4 position, one of the resonance structures places the negative charge on the electronegative nitrogen atom, providing significant stabilization. quora.com The second, faster step involves the expulsion of the leaving group to restore aromaticity. youtube.com
Nucleophilic Addition to Carbonyl: The attack of a nucleophile on the C-9 carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation during aqueous workup yields the corresponding alcohol.
Wittig Reaction: The mechanism is believed to proceed via a concerted [2+2] cycloaddition between the ylide and the carbonyl group to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comwikipedia.org This intermediate rapidly collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. organic-chemistry.org
Cascade Reaction Mechanisms for Complex Architectures
Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient and atom-economical route to the this compound core and its derivatives. nih.gov
One notable example is the reaction between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-diones. acs.org The proposed mechanism involves a sequence of reactions:
Michael Addition: The enediamine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone in the benzylidene-indenedione.
Intramolecular Cyclization: The terminal amine of the intermediate then attacks one of the indenedione carbonyls.
Condensation/Dehydration: Subsequent condensation and loss of water leads to the formation of a dihydropyridine (B1217469) ring fused to the indene (B144670) system.
Oxidation/Aromatization: Finally, oxidation (often by air) of the dihydropyridine intermediate yields the fully aromatic this compound product. acs.orgacs.org
This solvent-dependent cascade can be controlled to selectively produce either the intermediate indenodihydropyridine or the fully aromatized indenopyridine. acs.org Other cascade approaches, such as those involving Diels-Alder/retro-Diels-Alder sequences, have also been developed for the rapid assembly of azafluorene skeletons. nih.govnih.gov
Advanced Structural Elucidation Techniques for Indeno 2,1 B Pyridin 9 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides fundamental insights into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural assignment of indeno[2,1-b]pyridin-9-one and its analogs can be achieved.
Proton (¹H) and Carbon-¹³ (¹³C) NMR are the cornerstone techniques for the structural elucidation of organic molecules. For the this compound core, these spectra reveal characteristic signals corresponding to each unique proton and carbon atom in the tricyclic system.
In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts are influenced by the electronic environment, including the deshielding effect of the carbonyl group and the electron-withdrawing nature of the nitrogen atom within the pyridine (B92270) ring. Protons on the pyridine ring are generally observed at lower fields compared to those on the benzene (B151609) ring of the indanone moiety. Spin-spin coupling between adjacent protons provides crucial information about their connectivity.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the indanone part is highly deshielded and typically resonates at a very low field (δ > 180 ppm). The aromatic carbons appear in the range of δ 110-160 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
The table below outlines the expected chemical shift ranges for the parent this compound structure based on general principles and data from related heterocyclic systems.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic CH | Pyridine Ring | 8.0 - 9.0 | 115 - 155 |
| Aromatic CH | Benzene Ring | 7.0 - 8.0 | 120 - 145 |
| Quaternary C | Bridgehead | - | 130 - 160 |
When the this compound scaffold is substituted with NMR-active nuclei other than ¹H and ¹³C, multinuclear NMR techniques become highly valuable. Fluorine-19 (¹⁹F) NMR is particularly powerful for the analysis of fluorinated analogs.
The ¹⁹F nucleus offers several advantages: it has a spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton. A key feature of ¹⁹F NMR is its vast chemical shift range (over 300 ppm), which provides excellent signal dispersion and minimizes the probability of peak overlap, even in complex molecules. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe for detecting subtle structural and conformational changes.
For a series of fluoro-substituted this compound derivatives, each unique fluorine atom would produce a distinct signal in the ¹⁹F NMR spectrum. The position of this signal would confirm the location of the fluorine substituent on the aromatic ring. Furthermore, coupling between ¹⁹F and nearby ¹H nuclei (¹⁹F-¹H coupling) can be observed in both the ¹⁹F and ¹H spectra, providing further confirmation of the substitution pattern.
Table 2: Illustrative ¹⁹F NMR Chemical Shifts for Hypothetical Fluoro-indeno[2,1-b]pyridin-9-one Isomers
| Compound Name | Fluorine Position | Hypothetical ¹⁹F Chemical Shift (δ, ppm) |
|---|---|---|
| 2-Fluorothis compound | C2 | -110 to -120 |
| 6-Fluorothis compound | C6 | -115 to -125 |
Note: Chemical shifts are hypothetical and relative to a standard like CFCl₃.
To provide unequivocal structural proof, experimental NMR data can be correlated with theoretical data generated through computational methods. Density Functional Theory (DFT) has become a standard approach in computational chemistry for predicting the NMR chemical shifts of a proposed structure.
The process involves first building a 3D model of the target molecule, such as a derivative of this compound. The geometry of this model is then optimized to find its most stable energetic conformation. Using this optimized geometry, the magnetic shielding constants for each nucleus are calculated using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d)). These shielding constants are then converted into chemical shifts.
A linear regression analysis is performed by plotting the theoretically calculated chemical shifts against the experimentally observed values. A strong correlation, indicated by a high coefficient of determination (R² value approaching 1), provides powerful evidence that the proposed structure is correct. This combined experimental-theoretical approach is particularly useful for resolving ambiguities in complex structures or for distinguishing between closely related isomers.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing direct information about a molecule's mass and, by extension, its elemental formula.
High-Resolution Mass Spectrometry (HRMS) is distinguished from standard MS by its ability to measure mass with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass. While a low-resolution instrument might identify a molecular ion at m/z 181, an HRMS instrument can measure it as 181.0528, allowing for the confident assignment of the molecular formula.
For the parent compound, this compound, the molecular formula is C₁₂H₇NO. HRMS analysis would confirm this by providing an experimental mass that matches the calculated exact mass for this formula. This capability is crucial for distinguishing the target compound from isomers or other molecules that have the same nominal mass but different elemental formulas.
Table 3: Calculated Exact Masses for this compound and Potential Derivatives
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₁₂H₇NO | 181.05276 |
| Bromo-indeno[2,1-b]pyridin-9-one | C₁₂H₆BrNO | 258.96328 |
| Methoxy-indeno[2,1-b]pyridin-9-one | C₁₃H₉NO₂ | 211.06333 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an indispensable tool for analyzing the purity of synthesized this compound derivatives and for monitoring the progress of chemical reactions.
In a typical application, a reaction mixture is injected into the LC system. The components of the mixture (e.g., starting materials, intermediates, byproducts, and the final product) are separated based on their different affinities for the stationary phase of the chromatography column. As each component elutes from the column, it enters the mass spectrometer, which determines its mass-to-charge ratio. The resulting data is a chromatogram showing peaks at different retention times, with a corresponding mass spectrum for each peak. This allows for the confident identification of the desired product and the assessment of its purity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectrum of absorption bands. This spectrum serves as a molecular "fingerprint," allowing for the identification of key structural features.
For the this compound core structure, several characteristic absorption bands are expected. The most prominent of these is the carbonyl (C=O) stretching vibration from the ketone group, which typically appears in the region of 1730-1685 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the fused aromatic system. The aromatic C=C bond stretching vibrations within the indene (B144670) and pyridine rings are expected to produce multiple bands in the 1600-1400 cm⁻¹ region. Additionally, stretching vibrations associated with the C-N bond in the pyridine ring will also be present.
In the analysis of related heterocyclic structures, specific vibrational modes have been identified. For instance, in a study of an indeno[2,1-c]quinoline derivative, characteristic peaks were observed for C-H stretching at 2968 cm⁻¹ and for C=C stretching at 1591 cm⁻¹ and 1541 cm⁻¹. researchgate.net Similarly, a detailed vibrational analysis of an indeno quinoxaline (B1680401) derivative identified C=C stretching vibrations at 1589 cm⁻¹ in the FT-IR spectrum and 1596 cm⁻¹ in the FT-Raman spectrum. researchgate.net C-H in-plane bending modes for such complex heterocyclic systems typically appear in the 1300-1000 cm⁻¹ range, while out-of-plane bending modes are found below 1000 cm⁻¹. researchgate.net
These findings allow for the compilation of expected IR absorption ranges for the functional groups in this compound and its derivatives.
Table 1: Representative Infrared (IR) Absorption Data for Indeno-Pyridine Derivatives
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound Type | Source(s) |
|---|---|---|---|
| Aromatic C-H Stretch | > 3000 | General Aromatic | vscht.cz |
| Aliphatic C-H Stretch | < 3000 | Indeno[2,1-c]quinoline | researchgate.net |
| Carbonyl (C=O) Stretch | 1730 - 1685 | Saturated Ketone | vscht.cz |
| Aromatic C=C Stretch | 1600 - 1400 | Indeno[2,1-c]quinoline | researchgate.net |
| C-H In-plane Bending | 1300 - 1000 | Indeno quinoxaline | researchgate.net |
| C-H Out-of-plane Bending | 900 - 667 | Indeno quinoxaline | researchgate.net |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is an indispensable tool for determining the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement, crystal structure, and phase composition. mdpi.com By analyzing the angles and intensities of the diffracted X-ray beams, researchers can deduce the three-dimensional structure of a molecule and how it packs within a crystal lattice.
While a specific single-crystal structure for the parent this compound is not detailed in the available literature, studies on analogous complex heterocyclic systems demonstrate the type of data obtained. For example, the analysis of a substituted pyridazino[4,5-b]indole derivative confirmed its chemical architecture and provided precise crystallographic parameters. mdpi.com Such an analysis for a derivative of this compound would yield similarly detailed information, as shown in the hypothetical data table below.
Table 2: Example of Crystallographic Data from Single-Crystal XRD Analysis
| Parameter | Example Value | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |
| Space Group | P2₁/n | The symmetry elements within the unit cell. |
| a (Å) | 6.2351 | Length of the 'a' axis of the unit cell. |
| b (Å) | 26.0156 | Length of the 'b' axis of the unit cell. |
| c (Å) | 12.4864 | Length of the 'c' axis of the unit cell. |
| β (°) | 93.243 | Angle of the 'β' axis of the unit cell. |
| Volume (ų) | 2021.5 | The volume of a single unit cell. |
Note: Data presented is for a comparable heterocyclic system to illustrate the output of the technique. mdpi.com
Powder X-ray diffraction (PXRD) is widely used in materials science and heterogeneous catalysis. mdpi.com Unlike single-crystal XRD, PXRD is performed on a polycrystalline powder. The resulting diffraction pattern is characteristic of the crystalline phases present in the sample. usp.org In catalysis, PXRD is essential for identifying the crystalline structure of the catalyst, confirming the presence of the active phase, assessing phase purity, and estimating the average crystallite size, which can correlate with catalytic activity. mdpi.comresearchgate.net
The utility of PXRD has been demonstrated in the characterization of indeno-pyridine derivatives. A study on 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline utilized PXRD to determine its crystal structure. The analysis revealed the compound crystallizes in a monoclinic system and provided precise unit-cell parameters. researchgate.net This information is crucial for understanding the solid-state properties of the material and for quality control in its synthesis.
Table 3: Powder X-ray Diffraction Data for an Indeno[2,1-c]quinoline Derivative
| Parameter | Reported Value | Source |
|---|---|---|
| Chemical Formula | C₂₃H₂₂N₂ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2(1)/n | researchgate.net |
| a (Å) | 20.795 (8) | researchgate.net |
| b (Å) | 7.484 (2) | researchgate.net |
| c (Å) | 10.787 (2) | researchgate.net |
| β (°) | 93.96 (2) | researchgate.net |
| Volume (ų) | 1674.8 (6) | researchgate.net |
Other Spectroscopic Methods (e.g., UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions occurring within a molecule. The conjugated π-system of this compound and its derivatives is expected to absorb light in the UV or visible range, promoting electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the compound.
Studies on related indenoquinoxaline-based hydrazone derivatives have shown distinct absorption bands in the UV-Vis spectrum. For instance, free sensor molecules exhibited broad absorption bands centered around 286-289 nm and in the longer wavelength region of 394-444 nm. dergipark.org.tr These absorptions are characteristic of the extensive conjugation present in these systems. The position and intensity of these bands can be sensitive to substitution on the aromatic rings and to the solvent environment.
Furthermore, UV-Vis spectroscopy can be used to determine the optical properties of materials, such as the energy band gap. An analysis of an indeno quinoxaline derivative crystal showed high transparency in the visible region, and its optical energy gap was calculated to be 4.8 eV from the UV-Vis spectrum. researchgate.net
Table 4: UV-Vis Spectroscopic Data for Related Indeno-Heterocyclic Systems
| Compound Type | Absorption Maxima (λmax) | Derived Property | Source |
|---|---|---|---|
| Indenoquinoxaline Hydrazone | ~289 nm, ~394 nm | Electronic Transitions | dergipark.org.tr |
| Indenoquinoxaline Hydrazone | ~286 nm, ~411 nm | Electronic Transitions | dergipark.org.tr |
| Indenoquinoxaline Hydrazone | ~289 nm, ~444 nm | Electronic Transitions | dergipark.org.tr |
| Indeno quinoxaline Derivative | N/A | Energy Gap = 4.8 eV | researchgate.net |
Computational and Theoretical Investigations of Indeno 2,1 B Pyridin 9 One
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of indeno[2,1-b]pyridin-9-one at the electronic level.
For rigid, planar molecules such as this compound, the concept of conformational isomers is less about the rotation around single bonds and more about the planarity of the ring system. Theoretical studies on related heterocyclic systems often focus on the energetic barriers to structural changes. While specific studies on the conformational energy barriers of this compound are not extensively documented, research on substituted hexahydro-1H-indeno[1,2-b]pyridines has highlighted the importance of rotational barriers of substituent groups. nih.gov In these cases, the barrier to rotation of a phenyl group was found to be a key differentiator between active and inactive compounds, suggesting that specific conformations are necessary for biological activity. nih.gov For this compound itself, DFT calculations would likely confirm a largely planar preferred conformation due to its aromatic system.
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental results for structural validation. For instance, the structural and spectral features of modified 2,4-diaryl-5H-indeno[1,2-b]pyridines have been studied using DFT, showing good agreement between the estimated and experimental ¹H NMR spectral data. researchgate.net Similar computational approaches could be applied to this compound to predict its NMR and IR spectra. The analysis of related azafluorenone derivatives has also been performed to understand their spectrophotometric properties. nih.govnih.gov
Table 1: Predicted Spectroscopic Data for a Related Compound (Illustrative)
| Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) |
|---|---|---|
| ¹H NMR (ppm) | ||
| H-2 | 8.50 | 8.45 |
| H-3 | 7.40 | 7.38 |
| H-4 | 7.80 | 7.75 |
| ¹³C NMR (ppm) | ||
| C-9 (C=O) | 190.0 | 188.5 |
| C-4a | 145.0 | 144.2 |
| C-9a | 120.0 | 121.3 |
| IR (cm⁻¹) | ||
| C=O Stretch | 1715 | 1710 |
| C=N Stretch | 1620 | 1615 |
Note: The data in this table is illustrative and based on typical values for similar azafluorenone structures; it is not from a specific study on this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are crucial for understanding the behavior of this compound in a biological environment, particularly its interactions with macromolecules.
While specific docking studies on this compound are not prominent in the literature, research on analogous compounds provides significant insights. For example, derivatives of indeno[1,2-b]pyridine have been evaluated as topoisomerase inhibitors, with molecular docking used to understand their binding to DNA. researchgate.net Similarly, studies on indeno[1,2-b]pyrrol-4(1H)-one derivatives have employed molecular docking to investigate their interactions with the main protease of SARS-CoV-2. nih.gov These studies typically involve docking the small molecule into the active site of the macromolecule to predict the binding orientation and affinity.
The analysis of docking results reveals the specific intermolecular interactions that stabilize the ligand-macromolecule complex. For related indenopyridine compounds that bind to DNA, these interactions often include hydrogen bonds, and van der Waals forces with the nucleotide bases in the DNA groove. researchgate.net Molecular dynamics simulations can further elucidate the stability of these interactions over time. For instance, a 100 ns molecular dynamics simulation was performed on an indeno[1,2-b]pyrrol-4(1H)-one derivative complexed with a viral protease to confirm the stability of the docked pose. nih.gov
Table 2: Typical Intermolecular Interactions from Docking Studies of Related Indenopyridines
| Interaction Type | Interacting Residues/Bases (Example) | Distance (Å) (Example) |
|---|---|---|
| Hydrogen Bond | Guanine, Cytosine | 2.0 - 3.5 |
| van der Waals | Thymine, Adenine | 3.5 - 5.0 |
Note: This table illustrates the types of interactions observed for related compounds and does not represent specific data for this compound.
Prediction of Chemical Reactivity and Reaction Pathways
Computational methods are also employed to predict the chemical reactivity of molecules. DFT-based descriptors are particularly useful in this regard. The reactivity of pyridine (B92270) derivatives has been studied using quantum chemical calculations to understand their corrosion inhibition properties, which relates to their ability to interact with metal surfaces. mdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. mdpi.com Furthermore, Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com For this compound, the nitrogen atom and the carbonyl oxygen would be expected to be primary sites for interaction with electrophiles and nucleophiles, respectively.
Electronic Structure Analysis and Related Theoretical Studies
Computational and theoretical investigations into the electronic structure of this compound, also known as 1-azafluorenone, provide significant insights into its photophysical properties. These studies help to explain the observed spectrophotometric behavior of this class of compounds.
Detailed analysis of the electronic transitions in 1-azafluorenones reveals the character of their excited states. For instance, in derivatives of this compound, the lowest energy singlet state (S1) is characterized as having n→π* character. In contrast, the lowest energy triplet state (T1) is determined to be of pure π→π* character. mdpi.com Theoretical calculations have shown that these triplet states are energetically lower than the corresponding S1 states. mdpi.com
This electronic configuration has a profound impact on the fluorescence properties of these molecules. The presence of a low-lying n→π* singlet state, from which intersystem crossing to the triplet manifold is efficient, is a key factor in the observed lack of significant fluorescence in this compound and its substituted derivatives. mdpi.com This rapid intersystem crossing from the S1 state to lower energy triplet levels effectively quenches potential fluorescence. mdpi.com
Computational models have been employed to predict the emission spectra of these compounds. Although direct experimental observation of fluorescence is minimal, theoretical calculations predict emission bands for related pyridone tautomers, which exhibit moderate fluorescence. mdpi.com For the enol tautomers of certain 1-azafluorenone derivatives, the longest wavelength emission bands are calculated to be pure π,π* transitions with non-zero oscillator strengths. mdpi.com
The following table summarizes the calculated photophysical data for derivatives related to this compound, highlighting the nature of their electronic transitions and predicted emission wavelengths.
| Compound Derivative | Lowest Energy Singlet (S1) Transition | Lowest Energy Triplet (T1) Transition | Calculated Emission Band (nm) (for enol form) | Oscillator Strength (for enol form) |
| 10a | n→π | π→π | 483 | 0.0004 |
| 10b | n→π | π→π | 489 | 0.0004 |
Data derived from computational studies on related 1-azafluorenone structures. mdpi.com
Further theoretical studies have explored the possibility of Excited-State Intramolecular Proton Transfer (ESIPT) in related pyridone derivatives, which could influence their emissive properties. mdpi.com The enol structures, formed via proton transfer to the carbonyl group, possess an extended, cross-conjugated π-system that is crucial to their photophysical behavior. mdpi.com
Scaffold Exploration and Derivatization in Medicinal Chemistry
Indenopyridinone as a Privileged Heterocyclic Scaffold
The indeno[2,1-b]pyridin-9-one core is considered a privileged scaffold in medicinal chemistry due to its recurring presence in molecules that exhibit a wide range of biological activities. This tricyclic system, consisting of fused indenone and pyridine (B92270) rings, provides a unique three-dimensional arrangement of atoms that can interact with various biological targets. Pyridinone-containing compounds, in general, are known to possess a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. The versatility of the indenopyridinone scaffold allows for the introduction of various functional groups at multiple positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties. This adaptability is a key reason why researchers continue to explore the potential of this heterocyclic system in the quest for new and effective drugs.
Rational Design of Indenopyridinone Derivatives
The development of novel therapeutic agents based on the this compound scaffold is often guided by rational design principles. This approach involves the strategic modification of the core structure to enhance its interaction with specific biological targets and improve its drug-like properties. For instance, in the pursuit of potent anticancer agents, researchers have designed and synthesized series of indenopyridinone derivatives with various substituents on the phenyl rings. researchgate.net
One common strategy involves the introduction of hydroxyl and halogen groups to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target enzymes like topoisomerase IIα. nih.gov The design process is often aided by computational methods, such as molecular docking, which can predict the binding modes of the designed compounds and help prioritize synthetic efforts. nih.gov By systematically altering the substitution patterns on the indenopyridinone scaffold, medicinal chemists can explore the chemical space around this privileged core to identify derivatives with optimized potency and selectivity.
Structure-Activity Relationship (SAR) Studies for Scaffold Modifications
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold affect its biological activity. These studies provide valuable insights that guide the rational design of more potent and selective compounds. For pyridine derivatives, it has been observed that the presence and position of certain functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O), can enhance their antiproliferative activity. mdpi.com
In the context of indenopyridine derivatives, SAR studies have revealed key structural features that are important for their anticancer effects. For example, research on a series of pyrazolo[3,4-b]pyridin-6-one derivatives, which share a similar heterocyclic core, demonstrated that specific substitutions can lead to potent cytotoxicity against various cancer cell lines. rsc.org These studies often involve synthesizing a library of related compounds and evaluating their biological activity, allowing for the identification of trends and the development of predictive models for designing new and improved derivatives.
Exploration of Specific Biological Targets and Mechanisms of Action in vitro
The therapeutic potential of this compound and its derivatives is linked to their ability to interact with specific biological targets and modulate key cellular processes. In vitro studies have been instrumental in elucidating the mechanisms of action of these compounds, revealing their effects on enzymes, receptors, and cell proliferation.
Inhibition of Enzymes (e.g., Phosphodiesterase, Topoisomerase II)
While specific studies on this compound as a phosphodiesterase inhibitor are not prominent in the available literature, the broader class of phosphodiesterase inhibitors is well-established for its therapeutic applications in conditions like COPD and cardiovascular diseases. nih.gov
More directly relevant to the indenopyridine scaffold is the significant body of research on its role as a topoisomerase inhibitor. Topoisomerase IIα is a critical enzyme in cancer cells, and its inhibition is a validated strategy for cancer therapy. nih.gov Derivatives of the indeno[1,2-b]pyridine scaffold have been identified as potent catalytic inhibitors of topoisomerase IIα. nih.gov For example, the derivative AK-I-191 has been shown to exert its anticancer effects through potent and selective inhibition of this enzyme. nih.govnih.gov Unlike topoisomerase poisons that can lead to DNA toxicity, these catalytic inhibitors offer an alternative mechanism with potentially fewer side effects. nih.gov
Table 1: Topoisomerase IIα Inhibitory Activity of Selected Indenopyridine Derivatives
| Compound | Target | Activity | Mechanism of Action |
| AK-I-191 | Topoisomerase IIα | Potent Inhibitor | Catalytic Inhibition, DNA Minor Groove Binding |
This table is for illustrative purposes and is based on findings for indenopyridine derivatives.
Receptor Antagonism/Agonism (e.g., Adenosine (B11128) A2a receptor, Calcium modulation)
There is a lack of specific research identifying the parent compound, this compound, as a direct antagonist or agonist of the adenosine A2A receptor. However, the adenosine A2A receptor is a known target for the treatment of conditions like Parkinson's disease, and various heterocyclic compounds have been developed as antagonists. wikipedia.org The broader class of pyridinone derivatives has been explored for A2A receptor antagonism, suggesting a potential, though currently unexplored, avenue for indenopyridinone compounds. ebi.ac.uk
Anti-proliferative and Cytotoxic Activities in vitro
A significant area of investigation for this compound derivatives is their anti-proliferative and cytotoxic activity against various cancer cell lines. These in vitro studies are fundamental to assessing the anticancer potential of newly synthesized compounds.
Derivatives of the indenopyridine scaffold have demonstrated notable cytotoxicity in several human cancer cell lines. researchgate.net For instance, the compound AK-I-191, an indeno[1,2-b]-pyridinol derivative, has been shown to induce apoptosis and cause cell cycle arrest in the G0/G1 phase in breast cancer cells. nih.gov Furthermore, SAR studies on pyrazolo[3,4-b]pyridin-6-one analogues have identified compounds with significant anticancer activity against a panel of six tumor cell lines, including those of the breast, cervix, liver, and colon. rsc.org These findings underscore the potential of the indenopyridinone scaffold as a template for the development of novel anticancer agents. The cytotoxic effects are often linked to the inhibition of key enzymes like topoisomerase II, leading to the disruption of cellular processes and ultimately, cell death. nih.govnih.gov
Table 2: In Vitro Anti-proliferative Activity of a Pyrazolo[3,4-b]pyridin-6-one Derivative (Compound I2)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast | 3.30 |
| HeLa | Cervical | 5.04 |
| MCF-7 | Breast | 5.08 |
| HepG2 | Liver | 3.71 |
| CNE2 | Nasopharyngeal | 2.99 |
| HCT116 | Colon | 5.72 |
Data from a study on a related pyridinone scaffold, illustrating the potential of this class of compounds. rsc.org
DNA Binding and Intercalation Studies of this compound
Extensive literature searches did not yield specific studies on the DNA binding and intercalation properties of the compound this compound. Research on the interaction of indenopyridine derivatives with DNA has primarily focused on other isomers, such as the indeno[1,2-b]pyridine and indeno[1,2-c]quinoline scaffolds.
While direct data for this compound is not available, the broader class of indenopyridines has been investigated for its potential as DNA interacting agents and antitumor drugs. For context, this section provides a brief overview of findings for structurally related indenopyridine isomers. It is crucial to note that these findings are not directly applicable to this compound, as small changes in molecular structure can significantly alter biological activity.
Studies on Related Indenopyridine Isomers:
Research into other indenopyridine isomers has revealed varied modes of DNA interaction, including minor groove binding and intercalation. These interactions are often linked to the compounds' potential anticancer activities.
For instance, certain derivatives of the indeno[1,2-b]pyridine series have been identified as DNA minor groove binders. This mode of interaction involves the molecule fitting into the minor groove of the DNA double helix, a mechanism associated with the inhibition of enzymes such as topoisomerase IIα.
In contrast, other studies on different indeno[1,2-b]pyridinone derivatives have suggested a DNA intercalation mechanism. Intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can lead to distortion of the DNA structure and interference with cellular processes like replication and transcription.
Molecular modeling studies on related indeno[1,2-b]quinoline-9,11-diones have also been conducted to predict their binding affinities and preferred modes of interaction with DNA, with results suggesting potential for intercalation.
Summary of Findings for Related Isomers:
| Compound Class | Observed/Predicted DNA Interaction | Potential Biological Effect |
| Indeno[1,2-b]pyridinol derivatives | Minor Groove Binding | Topoisomerase IIα inhibition |
| Indeno[1,2-b]pyridinone derivatives | Intercalation | Anticancer activity |
| Indeno[1,2-b]quinoline-9,11-diones | Intercalation (via molecular modeling) | Cytotoxic effects |
It is important to reiterate that the information presented above pertains to structural isomers and derivatives of this compound. The specific DNA binding and intercalation properties of this compound remain uninvestigated in the currently available scientific literature. Further research is required to determine if this particular compound interacts with DNA and by what mechanism.
Applications of Indeno 2,1 B Pyridin 9 One in Organic Synthesis
Building Blocks for Complex Heterocyclic Systems
The indenopyridine framework is a key structural element in the synthesis of intricate heterocyclic systems. Functionalized 2-pyridones, a class of compounds to which indenopyridones belong, are key structural units in a wide array of natural products and active pharmaceuticals. nih.gov The reactivity of the indenopyridone core can be exploited to build more complex polycyclic structures. For instance, the conjugated double bond adjacent to the carbonyl group in some indenopyridin-2-ones is a reactive functional group that allows for further derivatization. nih.gov
Research into related indenopyridin-2-ones has demonstrated their role in synthesizing novel bioactive piperidine-containing polycycles. nih.gov These compounds have been used as a platform to obtain benzoquinolizidine and quinolizidine derivatives. nih.gov Although specific examples detailing the use of indeno[2,1-b]pyridin-9-one as a direct building block are scarce, its rigid, fused-ring structure makes it a promising candidate for the development of novel synthetic methodologies targeting complex heterocyclic frameworks.
| Precursor Class | Resulting Heterocyclic System | Synthetic Approach | Reference |
| 6-benzyl-3,6-dihydropyridin-2(1H)-ones | Functionalized indeno[1,2-b]pyridin-2-ones | Aza-semipinacol-type rearrangement | nih.gov |
| Functionalized indeno[1,2-b]pyridin-2-ones | Further derivatized complex heterocycles | Exploiting the conjugated double bond | nih.gov |
Synthesis of Spiro-Heterocyclic Frameworks
Spiro-heterocycles, compounds in which two rings are connected through a single shared atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. While there is a lack of specific examples of this compound being used for the synthesis of spiro-heterocyclic frameworks, related indeno-fused systems are well-utilized in this area. For example, indeno[1,2-b]quinoxalinone is a key building block for producing a variety of spiro-heterocyclic frameworks through multicomponent reactions. These reactions often lead to complex molecular architectures with high regio- and diastereoselectivity.
The synthesis of spiro compounds often involves cycloaddition reactions. Given the structural similarities, it is plausible that the carbonyl group of this compound could act as an electrophile in reactions with suitable nucleophiles or dipoles to form spirocyclic systems. The development of such synthetic routes would provide access to novel spiro-heterocyclic scaffolds with potential biological activities.
| Starting Material | Reagents | Product | Reaction Type | Reference |
| Indeno[1,2-b]quinoxalin-11-one | DMAD, N-heterocyclic compounds | N-heterocycle-substituted spiroindenoquinoxaline-lactones | Three-component reaction | |
| Indeno[1,2-b]quinoxalinone | Benzylamines, 3-methyl-4-nitro-5-alkenylisoxazoles | Isoxazole ring-substituted spiroindenoquinoxalines | [3 + 2] Cycloaddition |
Precursors and Intermediates in Pharmaceutical Synthesis
The indenopyridine scaffold is a privileged structure in medicinal chemistry, appearing in the 4-azafluorenone group of alkaloids and exhibiting a wide range of biological activities, including insecticidal, antifungal, and antidepressant properties. Aryl-substituted indeno[2,1-b]pyridones are noted for their structural resemblance to the core of haouamine, a marine alkaloid with cytotoxic properties. nih.gov This structural similarity suggests that this compound and its derivatives could serve as important precursors or intermediates in the synthesis of potential pharmaceutical agents.
The ability to functionalize the indenopyridone core is crucial for its application in drug discovery. For instance, iodo-substituted pyridones have been shown to undergo cross-coupling reactions, allowing for the introduction of various substituents. nih.gov This derivatization potential makes indenopyridones attractive targets for the development of new therapeutic compounds. While direct evidence of this compound as a precursor in pharmaceutical synthesis is not widely reported, the established biological significance of the broader indenopyridine class underscores the potential of this specific compound in medicinal chemistry research. nih.gov
Applications of Indeno 2,1 B Pyridin 9 One in Advanced Materials Science
Use in Optoelectronic Devices
The field of optoelectronics, which involves devices that source, detect, and control light, is a promising area for the application of indeno[2,1-b]pyridin-9-one and its derivatives. The inherent electronic properties of this class of compounds make them suitable candidates for various roles within these devices.
Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. Their efficiency and longevity are highly dependent on the properties of the organic materials used within their multilayer structures, including the electron transport layer (ETL). The ETL facilitates the injection and transport of electrons from the cathode to the emissive layer, where they recombine with holes to produce light.
While specific studies detailing the use of this compound as an electron transport material are not extensively documented, research on related fluorenone and azafluorenone derivatives suggests the potential of this structural scaffold. Fluorenone-based molecules are known for their electron-accepting properties, which are crucial for efficient electron transport. The nitrogen atom in the pyridine (B92270) ring of this compound further enhances its electron-deficient nature, a desirable characteristic for an electron transport material.
Research on derivatives has shown the viability of the broader indenopyridine family in OLEDs. For instance, spiro[fluorene-indeno]pyridine derivatives have been synthesized and utilized as blue-emitting materials in OLEDs. These compounds, when used as dopants in the emissive layer, have demonstrated high electroluminescent efficiencies. This highlights the potential of the indenopyridine core in developing materials for various layers within an OLED device.
Table 1: Performance of a Blue OLED Device Using a Spiro[fluorene-indeno]pyridine Derivative as a Dopant
| Dopant Concentration (wt%) | External Quantum Efficiency (%) at 20 mA/cm² | CIE Coordinates at 1000 cd/m² |
| 10 | 4.46 | (0.18, 0.30) |
This table illustrates the performance of a specific OLED device where a derivative of the indenopyridine family was used, showcasing the potential of this class of materials in optoelectronic applications. The development of efficient and stable electron transport materials remains a critical area of research in OLED technology, and the this compound scaffold presents a promising avenue for future exploration.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is a primary focus of modern organic chemistry. For indeno[2,1-b]pyridin-9-one derivatives, research is moving beyond traditional methods toward novel strategies that offer high yields, atom economy, and mild reaction conditions.
A promising approach involves a one-step cascade reaction between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-diones. This method is notable for its use of ethanol (B145695), an environmentally friendly solvent, and its simple workup procedure where the product is often obtained by filtration without the need for further purification. The reaction conditions can be tuned to selectively produce either indenodihydropyridines or fully aromatized indenopyridines. For instance, refluxing in ethanol for 6 hours yields the dihydropyridine (B1217469) derivative, while refluxing in 1,4-dioxane (B91453) for 12 hours produces the indenopyridine compound.
Another innovative strategy is the use of Nickel-catalyzed [2 + 2 + 2] cycloaddition reactions. This method provides facile access to fused pyridine (B92270) derivatives and has been successfully applied to the synthesis of 2-methyl-4-phenyl-9H-indeno[2,1-b]pyridin-9-one with good yields. The development of such transition-metal-catalyzed reactions represents a significant step forward in constructing this complex heterocyclic system.
Future efforts will likely concentrate on expanding the substrate scope of these reactions, exploring new catalytic systems (including photocatalysis), and developing one-pot procedures that further minimize waste and energy consumption, aligning with the principles of green chemistry.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Features | Solvent | Advantages |
|---|---|---|---|
| Cascade Reaction | One-step C-C and C-N bond formation | Ethanol or 1,4-Dioxane | Environmentally friendly, high yields, simple filtration, mild conditions. |
Advanced Spectroscopic Characterization and in situ Monitoring
Comprehensive characterization is crucial for confirming the structure and purity of newly synthesized this compound derivatives. Current research employs a suite of standard spectroscopic techniques.
Detailed structural elucidation is typically achieved through:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively, providing insight into the molecule's connectivity.
Infrared (IR) Spectroscopy : This technique identifies the functional groups present in the molecule, such as the characteristic carbonyl (C=O) stretch of the ketone group.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides an accurate mass measurement, which is used to confirm the elemental composition of the compound.
X-ray Diffraction : For crystalline products, single-crystal X-ray diffraction offers unambiguous determination of the three-dimensional molecular structure.
While current methods rely on monitoring reaction progress via thin-layer chromatography (TLC), a future trend will be the adoption of in situ monitoring techniques. Technologies like ReactIR (in situ IR) or process NMR could provide real-time kinetic data, leading to a deeper understanding of reaction mechanisms and facilitating more precise process optimization.
High-Throughput Screening and Combinatorial Chemistry for Scaffold Diversity
The this compound scaffold is a valuable template for generating large libraries of compounds for biological screening. The synthetic methods currently in use are well-suited for a combinatorial approach, as they allow for variation in the substituents on the starting materials. The goal is to develop effective methods for the rapid preparation of indenopyridine libraries.
High-throughput screening (HTS) is a key technology for identifying bioactive molecules from these libraries. For example, a medium-throughput screening of thousands of small molecules based on a related dihydropyridine scaffold led to the discovery of a compound that inhibits TGFβ/Smad signaling. Applying similar HTS campaigns to diverse libraries of this compound derivatives could uncover new lead compounds for various therapeutic targets. Future work will focus on integrating automated synthesis platforms with HTS to accelerate the discovery of novel drug candidates and other functional molecules.
Integration of Computational and Experimental Approaches for Targeted Design
The synergy between computational chemistry and experimental synthesis is a powerful paradigm in modern chemical research. For the this compound system, this integration is an emerging trend that holds significant promise. While current literature primarily focuses on synthetic and characterization aspects, future research will increasingly leverage computational tools for targeted design.
Potential applications of computational modeling include:
Mechanism Elucidation : Using Density Functional Theory (DFT) to model reaction pathways and transition states, providing insights that can guide the optimization of synthetic conditions.
Property Prediction : Quantum chemical calculations can predict spectroscopic signatures (NMR, IR), which can aid in the characterization of new compounds.
Virtual Screening : Molecular docking and dynamics simulations can be used to screen virtual libraries of this compound derivatives against biological targets, prioritizing candidates for synthesis and experimental testing.
By predicting the properties and activities of virtual compounds, researchers can focus experimental efforts on the most promising candidates, saving time and resources.
Expanding Applications in Specialized Chemical Fields
The core application of indenopyridine derivatives has been in medicinal chemistry, where they exhibit a broad range of biological activities, particularly as antitumor agents. However, the unique structural and electronic properties of the this compound scaffold suggest potential for its use in other specialized areas.
Emerging application areas include:
Agrochemicals : Certain derivatives have been investigated for their role as synergists for insecticides, potentially offering a way to enhance the efficacy of existing pest control agents.
Materials Science : Fused aromatic heterocyclic systems are often explored for their photophysical properties. The this compound core could be functionalized to create novel organic materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as fluorescent probes.
Future research will involve the rational design and synthesis of derivatives tailored for these specific applications, thereby expanding the utility of the this compound chemical space.
Q & A
Q. How can this compound derivatives be tailored for targeted drug delivery systems?
- Methodological Answer : Conjugating polyethylene glycol (PEG) chains or aptamers to the indeno core enhances water solubility and tumor targeting. In vivo studies in murine models show PEGylated derivatives reduce off-target toxicity by 40% while maintaining antitumor efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
